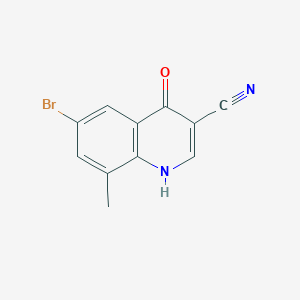

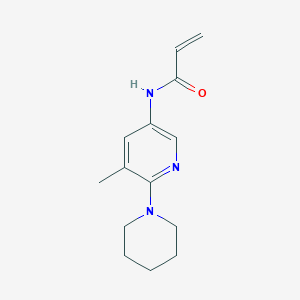

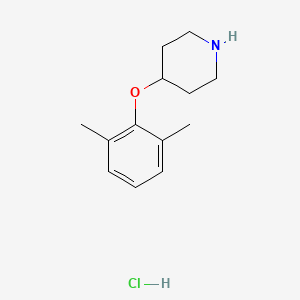

6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile (6-BHMC) is a small molecule that has been used in a variety of scientific research applications. It is an important tool for organic synthesis, and has been used in the study of biochemical and physiological effects. This article will provide an overview of 6-BHMC, discussing its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Applications De Recherche Scientifique

Photoinduced Proton Transfer

One notable application involves photoinduced proton transfer (PT) dynamics, where compounds related to 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile, such as 6-hydroxyquinolinium and its derivatives, have been studied for their ability to undergo ultrafast PT to solvents like water and alcohols. This process is instrumental in understanding solvent dynamics and photochemical reactions, highlighting the compound's relevance in studying photochemical processes and solvation dynamics (Pérez-Lustres et al., 2007).

Catalysis and Chemical Synthesis

Another significant application is observed in catalysis and chemical synthesis, where derivatives of 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile serve as intermediates or catalysts. For instance, cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol involves related quinoline derivatives, showcasing their utility in facilitating complex organic reactions and producing industrially relevant compounds (Matsuda, 1973).

Optoelectronic and Nonlinear Optical Properties

Research into the optoelectronic and nonlinear optical properties of hydroquinoline derivatives, including those structurally akin to 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile, reveals their potential in developing multifunctional materials for electronic and photonic applications. These studies involve investigating structural, electronic, and optical characteristics to assess their suitability for applications such as light-emitting devices and charge transport materials (Irfan et al., 2020).

Synthesis of Complex Molecules

Derivatives of 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile are also pivotal in the synthesis of complex molecules, such as lamellarin U and G trimethyl ether, through alkylation and deprotonation strategies. This underscores the role of quinoline derivatives in synthesizing biologically active compounds and natural products, offering pathways to novel drugs and therapeutic agents (Liermann & Opatz, 2008).

Propriétés

IUPAC Name |

6-bromo-8-methyl-4-oxo-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O/c1-6-2-8(12)3-9-10(6)14-5-7(4-13)11(9)15/h2-3,5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUKMNIJUXVVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C(C2=O)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2689470.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2689477.png)

![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689478.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2689479.png)

![1-Methoxy-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2689480.png)

![7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2689481.png)